Sodium isovalerate

Description

BenchChem offers high-quality Sodium isovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium isovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

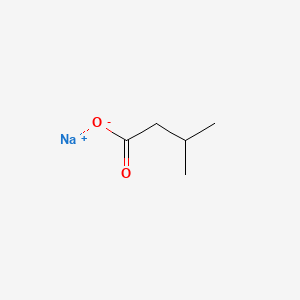

Structure

3D Structure of Parent

Properties

CAS No. |

539-66-2 |

|---|---|

Molecular Formula |

C5H10NaO2 |

Molecular Weight |

125.12 g/mol |

IUPAC Name |

sodium;3-methylbutanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7); |

InChI Key |

XBINCBYSUADRLY-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)CC(=O)O.[Na] |

Other CAS No. |

539-66-2 |

Origin of Product |

United States |

Foundational & Exploratory

The In Vitro Mechanism of Action of Sodium Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium isovalerate, a branched-chain fatty acid and a metabolite of the gut microbiota, is emerging as a significant modulator of cellular function in vitro. Its primary mechanism of action is believed to be the inhibition of histone deacetylases (HDACs), leading to downstream effects on gene expression, enhancement of epithelial barrier function, and modulation of innate immunity. While research specifically on sodium isovalerate is ongoing, its effects show both overlap and specificity when compared to the more extensively studied short-chain fatty acid, sodium butyrate. This guide provides a comprehensive overview of the known in vitro mechanisms of sodium isovalerate, supported by detailed experimental protocols and quantitative data, drawing parallels with sodium butyrate where specific data for isovalerate is not yet available.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The most well-supported mechanism of action for sodium isovalerate in vitro is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, sodium isovalerate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes.

This mechanism is shared with sodium butyrate.[1][2][3] Studies have shown that the structurally unrelated HDAC inhibitor, Trichostatin A (TSA), mimics the effects of both isovalerate and butyrate on enhancing epithelial barrier function, which strongly suggests a common mode of action via HDAC inhibition.[4]

Signaling Pathway: HDAC Inhibition by Sodium Isovalerate

Caption: HDAC Inhibition Pathway of Sodium Isovalerate.

Modulation of Gene Expression

A primary consequence of HDAC inhibition by sodium isovalerate is the alteration of gene expression. In vitro studies have demonstrated that sodium isovalerate upregulates genes involved in several key cellular processes:

-

Innate Immunity: Sodium isovalerate has been shown to upregulate the expression of genes involved in innate immunity.[4] In a study on broilers, isovaleric acid enhanced mucosal immunity by increasing the expression of genes such as Transforming Growth Factor-beta (TGF-β), B-cell activating factor (BAFF), and Myeloid differentiation primary response 88 (MyD88) in intestinal epithelial cells.[5]

-

Antioxidant Enzymes: A unique effect of isovalerate, not observed with butyrate, is the upregulation of antioxidant enzyme gene expression.[4] This suggests that isovalerate may have a specific role in mitigating oxidative stress.

-

Cell Differentiation: Isovalerate promotes the expression of markers for absorptive and enteroendocrine cells, while concurrently reducing the expression of genes related to stem cells and mucus production.[4]

The effects of sodium isovalerate on gene expression have been observed to be dose-dependent, with higher concentrations (3 mM and 5 mM) regulating a greater number of genes compared to lower concentrations (1 mM).[4]

Quantitative Data on Gene Expression (Analogue: Sodium Butyrate)

While specific fold-change data for sodium isovalerate is limited, studies on sodium butyrate provide a quantitative perspective on the impact of HDAC inhibition on gene expression.

| Cell Line | Treatment | Gene | Change in Expression | Reference |

| Bovine Mammary Epithelial | Sodium Butyrate | β-casein | Upregulated | [6] |

| Human Hepatocellular Carcinoma | Sodium Butyrate | p21 | Upregulated | [7] |

| Human Hepatocellular Carcinoma | Sodium Butyrate | BAX, BAK, APAF1, p53 | Upregulated | [8] |

| Human Hepatocellular Carcinoma | Sodium Butyrate | Bcl-2, Bcl-xL | Downregulated | [8] |

Enhancement of Epithelial Barrier Function

Sodium isovalerate has been demonstrated to improve the epithelial barrier function in in vitro models of the intestinal epithelium.[4] This is a critical function for maintaining gut health and preventing the translocation of harmful substances. The enhancement of the epithelial barrier is likely a downstream effect of the altered gene expression induced by HDAC inhibition.

Experimental Protocols

Detailed experimental protocols for studying the in vitro effects of sodium isovalerate can be adapted from studies on short-chain fatty acids.

Cell Culture and Treatment

-

Cell Lines: Porcine ileum organoid-derived cell monolayers, human intestinal cell lines (e.g., Caco-2, HT-29), or other relevant cell types.

-

Culture Conditions: Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Treatment: Sodium isovalerate is dissolved in the culture medium to the desired concentrations (e.g., 1 mM, 3 mM, 5 mM). Cells are typically treated for 24 to 48 hours.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The expression of target genes is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histones, specific enzymes), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for Analyzing Gene Expression Changes.

Potential Alternative Mechanisms of Action

While HDAC inhibition is a central mechanism, other pathways may also contribute to the effects of sodium isovalerate.

-

Induction of Reactive Oxygen Species (ROS): It has been suggested that branched-chain fatty acids can transiently induce ROS, which may lead to post-translational modifications like SUMOylation, thereby influencing cellular processes.[4]

-

PPARγ Signaling: Some biological effects of isovalerate may be mediated by the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling.[4]

Conclusion

The in vitro mechanism of action of sodium isovalerate is multifaceted, with HDAC inhibition being the most prominent and well-supported pathway. This leads to significant changes in gene expression, impacting innate immunity, antioxidant responses, and epithelial barrier function. While our understanding of sodium isovalerate is still evolving, the available evidence points to its potential as a key modulator of cellular health and function. Further research is warranted to fully elucidate its specific targets and to translate these in vitro findings into therapeutic applications.

References

- 1. Suppression of histone deacetylation in vivo and in vitro by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Bacteroides-derived isovaleric acid enhances mucosal immunity by facilitating intestinal IgA response in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro evaluation of sodium butyrate on the growth of three Salmonella serovars derived from pigs at a mild acidic pH value - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Functions of Sodium 3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-methylbutanoate, also known as sodium isovalerate, is a sodium salt of the short-chain fatty acid (SCFA) isovaleric acid. Emerging research has highlighted its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the core biological functions of sodium 3-methylbutanoate, with a particular focus on its anti-inflammatory and neurological effects. This document details its mechanism of action, including the inhibition of the NF-κB signaling pathway and potential histone deacetylase (HDAC) inhibitory activity. Furthermore, it presents detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate further research and drug development.

Introduction

Sodium 3-methylbutanoate is a naturally occurring compound found in various foods and is also produced by gut microbiota through the fermentation of amino acids. As a short-chain fatty acid, it contributes to a range of physiological processes. Recent studies have begun to unravel its therapeutic potential, particularly in the context of inflammatory conditions and neurological disorders. This guide synthesizes the current scientific understanding of sodium 3-methylbutanoate's biological functions, providing a technical resource for the scientific community.

Core Biological Functions

The primary biological activities of sodium 3-methylbutanoate investigated to date revolve around its anti-inflammatory and neuro-modulatory properties.

Anti-inflammatory Effects

Sodium 3-methylbutanoate has demonstrated potent anti-inflammatory effects in preclinical models. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition:

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these target genes. Sodium 3-methylbutanoate has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[1] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Neurological and Psychiatric Implications

Short-chain fatty acids, as a class of molecules, are increasingly recognized for their influence on the central nervous system. While research specifically on sodium 3-methylbutanoate is emerging, related compounds like sodium butyrate have shown promise in models of neurological and psychiatric disorders. The proposed mechanisms include:

-

Histone Deacetylase (HDAC) Inhibition: SCFAs can act as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SCFAs can increase histone acetylation, leading to a more open chromatin structure and the expression of genes involved in neuroprotection and synaptic plasticity.

-

Modulation of Neurotransmitter Systems: Evidence suggests that SCFAs can influence the levels of neurotransmitters. For instance, isovaleric acid has been observed to promote the secretion of 5-HT (serotonin) in the brain.[2]

Quantitative Data

While much of the existing data is qualitative or presented as statistical significance, the following tables summarize the available quantitative information on the effects of sodium 3-methylbutanoate and related SCFAs.

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Weight Gain | Chronic Restraint Stress (CRS) Mice | Diet supplemented with sodium isovalerate | Significantly increased from day 1-28 (P<0.05) | [2] |

| Feed Intake | CRS Mice | Diet supplemented with sodium isovalerate | Extremely significantly decreased (P<0.01) | [2] |

| Leg Muscle Index | CRS Mice | Diet supplemented with sodium isovalerate | Significantly increased (P<0.05) | [2] |

| Colonic Inflammatory Factors | CRS Mice | Diet supplemented with sodium isovalerate | Extremely significantly decreased expression (P<0.01) | [2] |

| Tight Junction Proteins | CRS Mice | Diet supplemented with sodium isovalerate | Increased expression (P<0.01) | [2] |

| NF-κB p65 Phosphorylation | Inflammatory Cell Model | Isovaleric acid | Extremely significantly reduced (P<0.01) | [2] |

| Compound | HDAC Isoform(s) Inhibited | IC50 | Reference |

| Sodium Butyrate | Class I and IIa HDACs | ~0.5-1 mM | [3] |

| Sodium 3-Methylbutanoate | Data not yet available | N/A |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by sodium 3-methylbutanoate.

Experimental Workflow: Chronic Restraint Stress Model

This workflow outlines the key steps in a chronic restraint stress (CRS) mouse model used to evaluate the effects of sodium 3-methylbutanoate.

Detailed Experimental Protocols

Chronic Restraint Stress (CRS) in Mice

This protocol is adapted from methodologies used to study the effects of stress and potential therapeutic interventions.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

50 mL conical centrifuge tubes, ventilated

-

Standard chow or chow supplemented with sodium 3-methylbutanoate

Procedure:

-

Acclimatization: House mice in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping: Randomly divide mice into three groups: Control, CRS, and CRS + Sodium 3-methylbutanoate.

-

Dietary Supplementation: Provide the respective diets to the control and treatment groups throughout the duration of the experiment.

-

Restraint Procedure:

-

For the CRS groups, place each mouse in a well-ventilated 50 mL conical tube for 6 hours per day.

-

The tube should be snug enough to restrict movement but not hinder breathing.

-

This procedure is repeated for 28 consecutive days.

-

The control group remains in their home cages with normal handling.

-

-

Behavioral Testing: Following the stress period, conduct behavioral tests such as the open field test and forced swim test to assess anxiety and depressive-like behaviors.

-

Sample Collection: At the end of the experiment, euthanize mice and collect blood, brain, and colon tissues for further analysis.

Cell Culture and In Vitro Inflammation Model

This protocol describes the use of the IPEC-J2 (porcine intestinal epithelial) cell line to model intestinal inflammation.

Materials:

-

IPEC-J2 cells

-

DMEM/F12 medium supplemented with 5% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Sodium 3-methylbutanoate solution

Procedure:

-

Cell Culture: Culture IPEC-J2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells into 24-well plates at a density of 1 x 10^5 cells/well and grow to confluence.

-

Treatment:

-

Pre-treat the cells with varying concentrations of sodium 3-methylbutanoate (e.g., 0.1, 1, 10 mM) for 24 hours.

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the media for a specified time (e.g., 6-24 hours).

-

-

Analysis: Collect cell lysates and culture supernatants for subsequent analysis of cytokine levels (ELISA) and protein expression (Western blot).

Western Blot for NF-κB p65 Phosphorylation

This protocol details the detection of phosphorylated NF-κB p65, a marker of NF-κB activation.

Materials:

-

Cell lysates from the in vitro inflammation model

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize the phosphorylated p65 signal to total p65 and the loading control (β-actin).

Histone Deacetylase (HDAC) Activity Assay

This is a general protocol to assess the HDAC inhibitory potential of sodium 3-methylbutanoate.

Materials:

-

Nuclear extracts from cells or tissues

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease and a known HDAC inhibitor like Trichostatin A)

-

Sodium 3-methylbutanoate

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, nuclear extract, and varying concentrations of sodium 3-methylbutanoate or a known HDAC inhibitor (positive control).

-

Initiate Reaction: Start the reaction by adding the HDAC fluorometric substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop and Develop: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of sodium 3-methylbutanoate and determine the IC50 value.

Conclusion and Future Directions

Sodium 3-methylbutanoate is a promising bioactive molecule with demonstrable anti-inflammatory and potential neuro-modulatory effects. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory properties. The potential for HDAC inhibition opens up further avenues for its therapeutic application in a range of diseases, including neurological disorders.

Future research should focus on:

-

Elucidating the precise molecular targets of sodium 3-methylbutanoate within the NF-κB pathway.

-

Confirming and quantifying its HDAC inhibitory activity against specific HDAC isoforms.

-

Conducting more extensive preclinical studies to evaluate its efficacy and safety in various disease models.

-

Investigating its pharmacokinetic and pharmacodynamic properties to inform potential clinical development.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic use of sodium 3-methylbutanoate.

References

Sodium Isovalerate: A Technical Guide on its Role as a Short-Chain Fatty Acid in Cellular Signaling and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium isovalerate, the sodium salt of isovaleric acid, is a branched-chain short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of the amino acid leucine. Emerging research has highlighted its significant role in host physiology, extending beyond its function as an energy source for colonocytes. This technical guide provides an in-depth overview of sodium isovalerate, focusing on its core properties as an SCFA, its impact on cellular signaling pathways, and its potential for therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms that are primarily produced by the anaerobic fermentation of dietary fibers and proteins by the gut microbiota. While the straight-chain SCFAs—acetate, propionate, and butyrate—have been extensively studied, the branched-chain fatty acids (BCFAs), including isovalerate, are gaining increasing attention for their distinct biological activities. Isovalerate is primarily derived from the bacterial metabolism of the branched-chain amino acid, leucine.[1] Once produced, it is absorbed by the colonocytes or enters systemic circulation, where it can influence a variety of physiological processes.

This guide will delve into the multifaceted roles of sodium isovalerate, with a particular focus on its mechanisms of action at the cellular and molecular levels.

Physicochemical Properties of Sodium Isovalerate

Sodium isovalerate is a water-soluble salt with the chemical formula C₅H₉NaO₂. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NaO₂ | [2] |

| Molecular Weight | 124.11 g/mol | [2] |

| CAS Number | 539-66-2 | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | sodium 3-methylbutanoate | [2] |

Physiological Effects and Therapeutic Potential

Sodium isovalerate exerts a range of physiological effects, particularly within the gastrointestinal tract and the immune system. Its therapeutic potential is being explored in various preclinical models.

Gut Health and Motility

Isovalerate plays a significant role in maintaining gut homeostasis. It has been shown to enhance the intestinal epithelial barrier function and influence gut motility.

-

Enhancement of Epithelial Barrier Function: Studies have demonstrated that isovalerate can improve the integrity of the intestinal epithelial barrier. This is evidenced by dose-dependent increases in transepithelial electrical resistance (TEER) in cell monolayer models.[4] The proposed mechanism involves the upregulation of genes associated with innate immunity and absorptive and enteroendocrine cells.[4]

-

Modulation of Gut Motility: Isovaleric acid has been shown to induce colonic smooth muscle relaxation. This effect is mediated through the activation of the cAMP/PKA signaling pathway.[5] This suggests a potential therapeutic application for sodium isovalerate in disorders of gut hypomotility.[6][7]

Anti-inflammatory and Immunomodulatory Effects

Sodium isovalerate exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: Preclinical studies have shown that isovaleric acid can ameliorate intestinal inflammation by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This leads to a significant decrease in the expression of pro-inflammatory cytokines.[8]

-

Modulation of Cytokine Expression: By inhibiting NF-κB, sodium isovalerate can reduce the production of inflammatory cytokines such as TNF-α and IL-6.[8][9]

Histone Deacetylase (HDAC) Inhibition

G-Protein Coupled Receptor (GPCR) Agonism

SCFAs are known to activate several G-protein coupled receptors (GPCRs), which are key regulators of various physiological processes. While specific binding affinities for isovalerate are not well-documented, it is plausible that it interacts with GPCRs such as GPR41 and GPR43, which are known to be activated by other SCFAs.[9] The activation of these receptors can trigger downstream signaling cascades that influence immune responses and metabolic regulation.

Neuroprotective Effects

Preclinical studies suggest that SCFAs, including potentially isovalerate, may have neuroprotective effects. For instance, sodium butyrate has been shown to be neuroprotective in models of neonatal hypoxia-ischemia and cerebral ischemia/reperfusion injury.[13][14] The mechanisms are thought to involve anti-inflammatory, anti-oxidant, and anti-apoptotic effects.[14]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of sodium isovalerate and related SCFAs.

Table 2: Effect of Isovalerate on Epithelial Barrier Function

| Cell Model | Treatment | Concentration | Duration | Effect on TEER | Reference |

| Porcine ileum organoid-derived cell monolayers | Isovalerate | 1 mM | 48h | No significant change | [4] |

| 3 mM | 48h | Significant increase | [4] | ||

| 5 mM | 48h | Significant increase | [4] |

Table 3: Inhibitory Concentration (IC50) of SCFAs on Histone Deacetylases (HDACs)

| Compound | HDAC Isoform(s) | IC50 | Cell Line | Reference |

| Sodium Butyrate | HDAC1, 2, 7 | 0.3, 0.4, 0.3 mM | Not specified | |

| Sodium Butyrate | Pan-HDAC (except Class III, HDAC6, HDAC10) | 0.80 mM | Not specified | [15] |

| Sodium Isovalerate | Not specified | Data not available |

Note: Specific IC50 values for sodium isovalerate as an HDAC inhibitor are not currently available in the public domain. It is generally considered less potent than butyrate.

Signaling Pathways and Mechanisms of Action

The physiological effects of sodium isovalerate are mediated by its interaction with several key cellular signaling pathways.

cAMP/PKA Signaling Pathway in Smooth Muscle Relaxation

In colonic smooth muscle cells, isovaleric acid induces relaxation by activating the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.

cAMP/PKA signaling pathway activated by sodium isovalerate.

NF-κB Signaling Pathway Inhibition

Sodium isovalerate exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB signaling pathway by sodium isovalerate.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of sodium isovalerate.

Quantification of SCFAs by Gas Chromatography (GC)

Gas chromatography is the most common method for the analysis of SCFAs due to their volatile nature.

Objective: To quantify the concentration of sodium isovalerate and other SCFAs in biological samples (e.g., feces, plasma, cell culture media).

Materials:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate capillary column (e.g., polar phase)

-

Internal standard (e.g., 2-ethylbutyric acid)

-

SCFA standards (acetate, propionate, butyrate, isobutyrate, valerate, isovalerate)

-

Strong acid (e.g., HCl or phosphoric acid)

-

Extraction solvent (e.g., diethyl ether)

-

Centrifuge

-

Vortex mixer

-

GC vials

Procedure:

-

Sample Preparation:

-

Homogenize fecal samples in water.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Acidification and Extraction:

-

Add a known amount of internal standard to the supernatant.

-

Acidify the sample to a pH below 3 with a strong acid. This protonates the SCFAs, making them more volatile.

-

Add an extraction solvent (e.g., diethyl ether), vortex thoroughly, and centrifuge to separate the phases.

-

Carefully transfer the organic layer containing the SCFAs to a clean tube.

-

Repeat the extraction step to maximize recovery.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the extract into the GC-FID.

-

Run the appropriate temperature program to separate the different SCFAs.

-

The FID will detect the eluted SCFAs, generating a chromatogram.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of SCFA standards.

-

Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards and the internal standard.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Isovalerate | C5H9O2- | CID 3587356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. axonmedchem.com [axonmedchem.com]

The Role of Sodium Isovalerate in Gut Microbiota Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium isovalerate, a branched-chain fatty acid (BCFA), is a significant metabolite produced by the gut microbiota through the fermentation of the amino acid L-leucine. Emerging research has highlighted its multifaceted role in modulating host physiology, particularly in the gastrointestinal tract. This technical guide provides an in-depth overview of the current understanding of sodium isovalerate's impact on gut microbiota metabolism and its subsequent effects on host cellular processes. The following sections detail its influence on gut barrier function, smooth muscle contractility, and inflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Production of Isovalerate by Gut Microbiota

Isovalerate is primarily produced in the colon by specific bacterial species that possess the enzymatic machinery to ferment branched-chain amino acids.[1] The fermentation of L-leucine to isovalerate is a key metabolic pathway for several gut commensals.

Key Bacterial Genera Involved in Isovalerate Production:

-

Clostridium

-

Bacteroides

-

Prevotella

-

Blautia

-

Christensenella

-

Ruminococcus

-

Parabacteroides merdae

-

Megasphaera elsdenii[1]

The production of isovalerate can be influenced by dietary protein intake, as a higher availability of leucine can lead to increased fermentation and higher concentrations of this BCFA in the gut.[1]

Effects on Intestinal Epithelial Barrier Function

Sodium isovalerate has been demonstrated to enhance the intestinal epithelial barrier, a critical function for maintaining gut homeostasis and preventing the translocation of harmful substances.

Quantitative Data on Barrier Function Enhancement

The primary method for assessing intestinal barrier function in vitro is the measurement of Transepithelial Electrical Resistance (TEER). An increase in TEER indicates a strengthening of the tight junctions between epithelial cells.

| Model System | Treatment | Concentration | Time Point | Effect on TEER (% of Control) | Reference |

| Porcine Ileum Organoid Monolayers | Sodium Isovalerate | 1 mM | 48h | ~120% | [2] |

| Porcine Ileum Organoid Monolayers | Sodium Isovalerate | 3 mM | 48h | ~150% | [2] |

| Porcine Ileum Organoid Monolayers | Sodium Isovalerate | 5 mM | 48h | ~160% | [2] |

Modulation of Gene Expression

Isovalerate treatment of porcine ileum organoid monolayers leads to significant changes in the expression of genes involved in innate immunity, cell differentiation, and barrier function.

| Gene | Function | Treatment (Isovalerate) | Fold Change vs. Control | Reference |

| SLPI | Secretory Leukocyte Peptidase Inhibitor (innate immunity) | 5 mM | ↑ ~8.0 | [2] |

| FABP6 | Fatty Acid Binding Protein 6 (absorptive cell marker) | 5 mM | ↑ ~4.0 | [2] |

| CHGA | Chromogranin A (enteroendocrine cell marker) | 5 mM | ↑ ~3.0 | [2] |

| OLFM4 | Olfactomedin 4 (stem cell marker) | 5 mM | ↓ ~0.4 | [2] |

| MUC2 | Mucin 2 (mucus production) | 5 mM | ↓ ~0.5 | [2] |

Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement in Porcine Organoid Monolayers

This protocol is adapted from studies on porcine ileum organoids.[2]

Materials:

-

Porcine ileum organoid-derived monolayers cultured on Transwell inserts

-

CellZscope+ system or equivalent epithelial voltohmmeter

-

Culture medium

-

Sodium isovalerate stock solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture porcine ileum organoids and establish 2D monolayers on Transwell inserts until a stable TEER reading is achieved, indicating confluence.

-

Prepare fresh culture medium supplemented with the desired concentrations of sodium isovalerate (e.g., 1 mM, 3 mM, 5 mM). A vehicle control (e.g., PBS) should be run in parallel.

-

Replace the medium in the apical and basolateral compartments of the Transwell inserts with the prepared treatment and control media.

-

Measure TEER at specified time points (e.g., 0, 24, 48 hours) using the CellZscope+ system. The electrodes should be placed in both the apical and basolateral compartments without touching the cell monolayer.

-

Record the resistance values (in Ω). To calculate the specific TEER (in Ω·cm²), subtract the resistance of a blank Transwell insert (without cells) from the measured resistance and multiply by the surface area of the insert.

-

Data is typically presented as a percentage of the initial TEER reading or as a percentage of the vehicle control at the corresponding time point.

Regulation of Colonic Smooth Muscle Contractility

Isovaleric acid has a direct relaxant effect on colonic smooth muscle, which is mediated by the cAMP/PKA signaling pathway.[3]

Experimental Workflow for Smooth Muscle Relaxation Assay

Signaling Pathway: Isovalerate-Induced Smooth Muscle Relaxation

Modulation of Inflammatory Signaling Pathways

Sodium isovalerate exhibits anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, and influencing protein SUMOylation.

Inhibition of the NF-κB Pathway

In a model of intestinal inflammation using IPEC-J2 cells, isovaleric acid has been shown to inhibit the activation of the NF-κB pathway.

Quantitative Data on Inflammatory Markers in IPEC-J2 cells:

| Marker | Treatment | Effect | Reference |

| Phospho-NF-κB p65 | Isovaleric Acid | ↓ Decreased phosphorylation | [4] |

| IL-6 mRNA | Isovaleric Acid | ↓ Decreased expression | [4] |

| TNF-α mRNA | Isovaleric Acid | ↓ Decreased expression | [4] |

Experimental Protocol: Investigating NF-κB Activation in IPEC-J2 Cells

This protocol is a general guide for studying NF-κB signaling in IPEC-J2 cells.

Materials:

-

IPEC-J2 cells

-

DMEM/F-12 medium with supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Sodium isovalerate

-

Reagents for Western blotting (antibodies against phospho-NF-κB p65, total NF-κB p65, and a loading control like β-actin)

-

Reagents for qPCR (primers for IL-6, TNF-α, and a housekeeping gene)

Procedure:

-

Culture IPEC-J2 cells to confluence in appropriate culture vessels.

-

Pre-treat the cells with various concentrations of sodium isovalerate for a specified time (e.g., 1-2 hours).

-

Induce inflammation by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes for protein analysis, 4 hours for mRNA analysis).

-

For Western blotting, lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect the levels of phosphorylated and total NF-κB p65.

-

For qPCR, extract total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for target inflammatory genes.

-

Analyze the data to determine the effect of isovalerate on NF-κB phosphorylation and the expression of downstream inflammatory genes.

Induction of Protein SUMOylation

Branched-chain fatty acids, including isovalerate, can induce protein SUMOylation in intestinal cells in a pH-dependent manner. This post-translational modification can dampen inflammatory responses.

Mechanism of BCFA-induced SUMOylation:

-

The acidic form of isovalerate (isovaleric acid) diffuses into intestinal cells.

-

This leads to a transient increase in reactive oxygen species (ROS).

-

The increase in ROS inactivates intestinal deSUMOylases.

-

The inhibition of deSUMOylases results in hyperSUMOylation of nuclear proteins.

-

HyperSUMOylation of proteins like IκBα can prevent their degradation, thereby inhibiting NF-κB activation.

Signaling Pathway: Isovalerate, SUMOylation, and NF-κB

Potential Interaction with PPARγ Signaling

Some studies suggest that the biological effects of isovalerate may be mediated in part by Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling. However, research on porcine organoids indicated that the barrier-enhancing effects of isovalerate were independent of PPARγ activation.[5] Further research is needed to fully elucidate the role of this pathway.

General PPARγ Signaling Pathway

Conclusion and Future Directions

Sodium isovalerate, a product of gut microbial metabolism, plays a significant role in host-microbe interactions. Its ability to enhance gut barrier function, modulate smooth muscle contractility, and exert anti-inflammatory effects underscores its potential as a therapeutic target. The detailed mechanisms, including the activation of PKA signaling and the induction of protein SUMOylation, provide a foundation for the development of novel strategies for managing gastrointestinal disorders.

Future research should focus on:

-

Elucidating the specific host receptors for isovalerate.

-

Further investigating the role of PPARγ signaling in mediating its effects.

-

Conducting in vivo studies to confirm the beneficial effects observed in vitro.

-

Exploring the potential of probiotic or dietary interventions to modulate isovalerate production for therapeutic benefit.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the necessary data, protocols, and pathway diagrams to advance our understanding of the critical role of sodium isovalerate in gut health.

References

The Impact of Sodium Isovalerate on Intestinal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium isovalerate, a branched-chain fatty acid (BCFA) produced by the gut microbiota from the fermentation of the amino acid leucine, is emerging as a key regulator of intestinal epithelial cell function. This technical guide provides an in-depth analysis of the effects of sodium isovalerate on intestinal epithelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Understanding the multifaceted role of this microbial metabolite is crucial for developing novel therapeutic strategies for promoting gut health and treating intestinal disorders.

Recent research has highlighted that isovalerate can significantly enhance the integrity of the intestinal epithelial barrier, a critical function for preventing the translocation of harmful substances from the gut lumen into circulation.[1][2][3] Its effects are often dose-dependent and show specificity related to its carbon chain structure, distinguishing it from other short-chain fatty acids (SCFAs).[1] This guide will delve into the mechanisms of action, including histone deacetylase (HDAC) inhibition and the modulation of specific signaling pathways, providing a comprehensive resource for researchers in the field.

Mechanisms of Action and Signaling Pathways

Sodium isovalerate exerts its effects on intestinal epithelial cells through several interconnected mechanisms. A primary proposed mechanism is the inhibition of histone deacetylases (HDACs).[2][3] By inhibiting HDACs, isovalerate can lead to the hyperacetylation of histones, altering chromatin structure and leading to changes in the expression of genes crucial for intestinal homeostasis.[2] This mode of action is shared with the well-studied SCFA, butyrate.[2][3]

Furthermore, isovalerate has been shown to influence other signaling pathways. While some studies suggest its effects on barrier function are independent of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, other potential pathways involving G protein-coupled receptors and the mammalian target of rapamycin (mTOR) signaling are yet to be fully elucidated in the context of epithelial barrier regulation.[1] Isovalerate also uniquely upregulates the gene expression of antioxidant enzymes, an effect not observed with butyrate, suggesting additional, distinct mechanisms of action.[1][2][3]

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for studying the effects of sodium isovalerate.

Figure 1: Proposed signaling pathway of sodium isovalerate in intestinal epithelial cells.

Figure 2: General experimental workflow for assessing isovalerate's effects.

Quantitative Data on the Effects of Sodium Isovalerate

The following tables summarize the key quantitative findings from studies investigating the effects of sodium isovalerate on intestinal epithelial cells, primarily using porcine ileum organoid-derived monolayers.

Table 1: Effect of Isovalerate on Transepithelial Electrical Resistance (TEER)

| Treatment (Concentration) | Duration | Relative TEER (Mean ± SEM) | Fold Change vs. Control |

| Control (PBS) | 24h | 1.00 ± 0.05 | - |

| Isovalerate (1 mM) | 24h | ~1.15 ± 0.06 | ~1.15 |

| Isovalerate (3 mM) | 48h | ~1.25 ± 0.08 | ~1.25 |

| Isovalerate (5 mM) | 48h | ~1.30 ± 0.07 | ~1.30 |

Data are approximated from graphical representations in Beaumont et al. (2025) and represent the relative change compared to a vehicle control.[1]

Table 2: Dose-Dependent Effect of Isovalerate on Gene Expression in Porcine Ileum Organoid Monolayers (48h treatment)

| Gene | Function | 1 mM Isovalerate (Fold Change vs. Control) | 3 mM Isovalerate (Fold Change vs. Control) | 5 mM Isovalerate (Fold Change vs. Control) |

| Stem/Progenitor Cell Markers | ||||

| LGR5 | Stem cell marker | ~0.8 | ~0.6 | ~0.5 |

| SOX9 | Stem/progenitor cell marker | ~0.9 | ~0.7 | ~0.6 |

| Absorptive Cell Markers | ||||

| FABP6 | Ileal bile acid-binding protein | ~1.5 | ~2.5 | ~3.0 |

| ALPI | Intestinal alkaline phosphatase | ~1.2 | ~1.8 | ~2.2 |

| Enteroendocrine Cell Marker | ||||

| CHGA | Chromogranin A | ~1.4 | ~2.0 | ~2.5 |

| Innate Immunity | ||||

| SLPI | Secretory leukocyte protease inhibitor | ~2.0 | ~4.0 | ~6.0 |

| Antioxidant Enzymes | ||||

| SOD2 | Superoxide dismutase 2 | ~1.3 | ~1.8 | ~2.5 |

| GPX1 | Glutathione peroxidase 1 | ~1.2 | ~1.6 | ~2.0 |

Data are approximated from graphical representations in Beaumont et al. (2025). Fold changes are relative to a vehicle control (PBS).[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sodium isovalerate's effects on intestinal epithelial cells.

Porcine Ileum Organoid Culture and Monolayer Formation

This protocol is adapted from studies on porcine intestinal organoids.[1][4]

1.1. Organoid Culture:

-

Isolate crypts from the ileum of suckling piglets.

-

Embed isolated crypts in a basement membrane matrix (e.g., Matrigel) in a 24-well plate.

-

Culture the organoids in IntestiCult™ Organoid Growth Medium supplemented with 1% Penicillin-Streptomycin and 100 µg/mL Primocin at 37°C with 5% CO2.

-

Passage the organoids every 5-7 days.

1.2. Monolayer Formation:

-

Dissociate mature organoids into single cells or small cell clusters using a suitable dissociation reagent (e.g., TrypLE™ Express).

-

Resuspend cells in organoid culture medium supplemented with 20% Fetal Bovine Serum (FBS) and 10 µM Y-27632 (a ROCK inhibitor).

-

Seed the cells onto Transwell® inserts (e.g., 2.5 x 10^5 cells/insert) placed in a 24-well plate.

-

Maintain the cultures at 37°C and 5% CO2, changing the medium every 2-3 days. Monolayers are typically ready for experiments within 3-5 days, once confluence is reached.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol is a standard method for assessing epithelial barrier integrity.[1][5]

-

Allow the Transwell plate with the cell monolayers to equilibrate to room temperature for at least 30 minutes before measurement.

-

Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2™).

-

Sterilize the electrodes with 70% ethanol and rinse with sterile PBS before and between measurements.

-

Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell insert.

-

Record the resistance reading (in Ω) once it stabilizes.

-

Measure the resistance of a blank Transwell insert (without cells) containing the same medium.

-

Calculate the TEER (in Ω·cm²) by subtracting the blank resistance from the sample resistance and multiplying by the surface area of the Transwell membrane.

Paracellular Permeability Assay (FITC-Dextran)

This assay measures the flux of a fluorescent marker across the epithelial monolayer.[1][6]

-

After the desired treatment period with sodium isovalerate, wash the cell monolayers gently with pre-warmed PBS.

-

Add fresh culture medium to the basolateral compartment.

-

To the apical compartment, add culture medium containing 4 kDa fluorescein isothiocyanate (FITC)-dextran (e.g., 1 mg/mL).

-

Incubate the plate at 37°C for a defined period (e.g., 4 hours).

-

At the end of the incubation, collect a sample from the basolateral compartment.

-

Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).

-

Calculate the apparent permeability coefficient (Papp) to quantify the permeability.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying changes in gene expression.[1]

-

After treatment, lyse the cells directly in the Transwell insert using a suitable lysis buffer (e.g., TRI Reagent®).

-

Extract total RNA using a standard RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) and gene-specific primers.

-

Normalize the expression of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, HPRT1).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Histone Deacetylase (HDAC) Activity Assay

This is a general protocol for measuring HDAC activity in nuclear extracts.[7]

-

Prepare nuclear extracts from intestinal epithelial cells treated with or without sodium isovalerate.

-

Use a commercial fluorometric HDAC activity assay kit.

-

In a 96-well plate, add the assay buffer, the nuclear extract, and the HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate to allow for deacetylation by HDACs present in the nuclear extract.

-

Add a developer solution that contains a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing a fluorophore.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

The fluorescence intensity is directly proportional to the HDAC activity. Compare the activity in isovalerate-treated samples to controls to determine the inhibitory effect.

Conclusion

Sodium isovalerate is a potent modulator of intestinal epithelial cell physiology, with significant effects on barrier function, cell differentiation, and innate immune responses. Its ability to act as an HDAC inhibitor provides a key mechanistic insight into its broad range of activities. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the therapeutic potential of this and other gut microbial metabolites. Future studies should continue to explore the specific molecular targets and signaling pathways of isovalerate to fully harness its benefits for human and animal gut health.

References

- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. biorxiv.org [biorxiv.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Molecular and Functional Characterization of Human Intestinal Organoids and Monolayers for Modeling Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bowdish.ca [bowdish.ca]

- 7. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]

The Impact of Sodium Isovalerate on Gene Expression in Cancer Cells: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the effects of the short-chain fatty acid sodium butyrate on cancer cells. However, research specifically investigating sodium isovalerate, a branched-chain short-chain fatty acid, and its impact on gene expression in oncological contexts is limited. Due to their structural similarities and shared function as histone deacetylase (HDAC) inhibitors, this guide will primarily leverage the comprehensive data available for sodium butyrate as a proxy to infer the potential mechanisms of sodium isovalerate. This approach is based on the common mechanisms of action shared by short-chain fatty acids in modulating gene expression.

Introduction

Sodium isovalerate, the sodium salt of isovaleric acid, is a short-chain fatty acid (SCFA) that has garnered interest in cancer research due to its potential to modulate cellular processes. As a histone deacetylase (HDAC) inhibitor, it is proposed to alter the epigenetic landscape of cancer cells, leading to changes in gene expression that can inhibit proliferation, induce apoptosis, and promote cell cycle arrest. This technical guide provides a comprehensive overview of the current understanding of how sodium isovalerate and its close analog, sodium butyrate, impact gene expression in cancer cells. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: Quantitative Effects on Gene Expression and Cellular Processes

The following tables summarize the quantitative data from studies on the effects of sodium butyrate on cancer cells. These findings offer insights into the potential dose-dependent impact of sodium isovalerate.

Table 1: Effect of Sodium Butyrate on Cancer Cell Viability and Apoptosis

| Cell Line | Cancer Type | Concentration (mM) | Treatment Duration (hours) | Effect on Viability/Apoptosis | Reference |

| HCT116 | Colorectal Cancer | 0.5, 1, 2 | 48 | Increased apoptosis rate to 8.8%, 12.1%, and 16.5% respectively, compared to 1.6% in control.[1] | [1] |

| LoVo | Colorectal Cancer | 0.5, 1, 2 | 48 | Increased apoptosis rate to 8.6%, 11.5%, and 17.6% respectively, compared to 6.7% in control.[1] | [1] |

| MDA-MB-231 | Breast Cancer | 0.5, 1, 5, 10 | 72 | 39%, 53.8%, 74.5%, and 83.1% decrease in proliferation, respectively. IC50 of 2.56 mM.[2] | [2] |

| A549 | Lung Cancer | 10 | 24, 48, 72 | Significant inhibition of cell viability. | [3] |

| Calu1 | Lung Cancer | - | 72 | IC50 of 8.53 mM. | [4] |

| H1650 | Lung Cancer | - | 72 | IC50 of 4.53 mM. | [4] |

Table 2: Modulation of Key Gene Expression by Sodium Butyrate in Cancer Cells

| Gene | Cancer Cell Line | Concentration (mM) | Treatment Duration (hours) | Change in Expression | Reference |

| p21 (CDKN1A) | HT-29 (Colonic) | - | - | Upregulation | [2] |

| p21 (CDKN1A) | A549 (Lung) | 9 | - | Upregulation | [5] |

| Cyclin A2 | MDA-MB-231 (Breast) | - | - | Significant reduction | [2] |

| Cyclin B1 | MDA-MB-231 (Breast) | - | - | Significant reduction | [2] |

| Cyclin B1 | A549 (Lung) | 4.5, 9 | 24 | mRNA levels decreased to <50% and <30% of original value, respectively. | [5] |

| Bax | Bovine Skeletal Muscle Satellite Cells | 1 | 12 | Significantly upregulated | [6] |

| Bcl-2 | Bovine Skeletal Muscle Satellite Cells | 1 | 3-12 | Significantly downregulated | [6] |

| DR5 | HCT116 (Colon) | - | - | Selectively upregulated | [7] |

| Sp1 | HeLa | 2 | up to 24 | Enhanced mRNA and protein expression | [8] |

| TYMS | HCT116, LoVo (Colorectal) | 2 | 24 | Reduced mRNA level | [1] |

| MCM2-7 complex | Colorectal Cancer Cells | 2 | 24 | Significantly downregulated | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are synthesized protocols for key experiments cited in the literature on sodium butyrate, which can be adapted for studies with sodium isovalerate.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HCT116 (colorectal carcinoma), MDA-MB-231 (breast adenocarcinoma), and A549 (lung carcinoma) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Sodium Isovalerate/Butyrate Preparation: A stock solution of sodium isovalerate or sodium butyrate is prepared by dissolving the compound in sterile, nuclease-free water or culture medium. The solution is then filter-sterilized using a 0.22 µm filter.

-

Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of sodium isovalerate or sodium butyrate. A vehicle control (medium without the compound) is always included.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a suitable master mix and gene-specific primers. The expression data is typically normalized to a housekeeping gene such as GAPDH or β-actin.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p21, Cyclin D1, Bax, Bcl-2, Sp1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in a 96-well plate at an optimal density.

-

Treatment: After overnight incubation, cells are treated with a range of concentrations of sodium isovalerate or sodium butyrate.

-

MTT Incubation: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows affected by sodium isovalerate/butyrate.

Conclusion and Future Directions

The available evidence, largely derived from studies on sodium butyrate, strongly suggests that sodium isovalerate has the potential to significantly impact gene expression in cancer cells, primarily through its activity as a histone deacetylase inhibitor. The modulation of key genes involved in cell cycle control and apoptosis, such as p21, cyclins, Bax, and Bcl-2, underscores its potential as an anti-cancer agent.

Future research should focus on elucidating the specific effects of sodium isovalerate on a variety of cancer cell lines. Head-to-head comparisons with sodium butyrate would be invaluable in determining any differences in potency or mechanism of action that may arise from its branched-chain structure. Furthermore, comprehensive transcriptomic and proteomic analyses will be essential to fully map the gene expression changes and signaling pathways modulated by sodium isovalerate, paving the way for its potential development as a therapeutic agent in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Concerted overexpression of the genes encoding p21 and cyclin D1 is associated with growth inhibition and differentiation in various carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium butyrate sensitizes TRAIL-mediated apoptosis by induction of transcription from the DR5 gene promoter through Sp1 sites in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory and Sensory Properties of Sodium Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium isovalerate, the sodium salt of isovaleric acid, is a compound of significant interest due to its distinct sensory properties. It is a naturally occurring substance found in a variety of fruits and plants, contributing to their unique aromas.[1] This technical guide provides a comprehensive overview of the olfactory and sensory characteristics of sodium isovalerate, intended for researchers, scientists, and professionals in drug development. The guide delves into its odor and taste profiles, the genetic and molecular basis of its perception, quantitative sensory data, detailed experimental protocols for its evaluation, and the associated signaling pathways.

Olfactory Properties

The olfactory perception of sodium isovalerate is intrinsically linked to its acidic counterpart, isovaleric acid (3-methylbutanoic acid). The odor is often described with a range of descriptors, from unpleasant to fruity, depending on the concentration and the individual's sensitivity.

2.1 Odor Profile

The characteristic odor of isovaleric acid is most commonly described as cheesy, sweaty, or reminiscent of old hops.[2][3] At lower concentrations or in specific contexts, it can also contribute to fruity notes, such as those found in apples and bananas.[1][4] This dual nature makes its contribution to aroma profiles complex and concentration-dependent.

2.2 Genetic Basis of Perception

The ability to detect isovaleric acid at low concentrations has a genetic component.[5] Sensitivity to isovaleric acid is strongly associated with the olfactory receptor gene OR11H7P.[5][6] Individuals with a functional copy of this gene are significantly more sensitive to the odor of isovaleric acid.[5][6] In many humans, OR11H7P exists as a pseudogene, leading to a reduced ability to detect this compound.[4][5]

Sensory (Gustatory) Properties

The taste of sodium isovalerate is less well-characterized than its odor. As a short-chain fatty acid salt, its gustatory perception is likely mediated by receptors that detect fatty acids.

3.1 Taste Profile

While specific descriptors for the taste of sodium isovalerate are not extensively documented, short-chain fatty acids are generally perceived through a combination of taste modalities. The perception of fatty acids in the oral cavity is complex and may not fit neatly into the traditional five basic tastes.

3.2 Receptors for Short-Chain Fatty Acids

The G protein-coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2) are known to be activated by short-chain fatty acids like acetate, propionate, and butyrate.[2][7][8] It is plausible that these receptors are also involved in the gustatory perception of isovalerate. These receptors are expressed in taste cells and other tissues throughout the gastrointestinal tract.[2][8]

Quantitative Sensory Data

Quantitative data on the detection and recognition thresholds of sodium isovalerate and isovaleric acid are crucial for understanding its potency and impact on sensory perception.

Table 1: Olfactory Thresholds for Isovaleric Acid

| Threshold Type | Concentration | Medium | Reference |

| Detection | 0.5 - 2.0 mg/L | Beer | [2] |

| Detection | 0.1 - 2.0 mg/L | Beer | [3] |

| Detection | 0.5 ppb | Not Specified | [9] |

Note: Data for sodium isovalerate specifically is limited; thresholds for isovaleric acid are presented as a proxy.

Experimental Protocols

Standardized methodologies are essential for the reliable sensory evaluation of compounds like sodium isovalerate. The following protocols are adapted from established sensory science practices.

5.1 Protocol for Olfactory Threshold Determination

This protocol outlines a method for determining the odor detection threshold of sodium isovalerate using a forced-choice method.

-

Objective: To determine the lowest concentration of sodium isovalerate that can be reliably detected by a sensory panel.

-

Panelists: A panel of 10-12 individuals screened for their sensory acuity.

-

Materials:

-

Sodium isovalerate solutions of varying concentrations in an odorless solvent (e.g., deionized water).

-

Odor-free glass sniffing jars with lids.

-

Control jars containing only the solvent.

-

-

Procedure:

-

Prepare a series of dilutions of sodium isovalerate.

-

Present panelists with three jars, two containing the solvent (blanks) and one containing a specific dilution of sodium isovalerate (the sample). This is known as a triangle test.[10][11][12]

-

The order of presentation should be randomized for each panelist and each concentration level.

-

Panelists are instructed to sniff the headspace of each jar and identify the sample that is different from the other two.

-

The lowest concentration at which a statistically significant number of panelists can correctly identify the sample is determined as the detection threshold.

-

5.2 Protocol for Quantitative Descriptive Analysis (QDA) of Odor Profile

This protocol describes how to characterize the odor profile of sodium isovalerate using a trained sensory panel.[5][13][14][15]

-

Objective: To identify and quantify the specific aroma attributes of sodium isovalerate.

-

Panelists: A panel of 8-15 trained individuals.

-

Training:

-

Panelists are familiarized with a range of reference odor standards representing potential descriptors (e.g., cheesy, sweaty, fruity).

-

The panel collaboratively develops a consensus vocabulary to describe the aroma of sodium isovalerate.

-

Panelists are trained to use a line scale (e.g., a 15-point scale) to rate the intensity of each attribute.[16][17]

-

-

Procedure:

-

Samples of sodium isovalerate at a fixed concentration are presented to the panelists in a controlled environment.

-

Panelists individually rate the intensity of each previously agreed-upon descriptor on the line scale.

-

Data is collected from multiple replicates to ensure reliability.

-

The results are statistically analyzed to generate a sensory profile or "fingerprint" of the compound.

-

Signaling Pathways

The perception of sodium isovalerate is initiated by its interaction with specific G protein-coupled receptors (GPCRs) in the olfactory and gustatory systems.

6.1 Olfactory Signaling Pathway via OR11H7

The binding of isovaleric acid to the olfactory receptor OR11H7 initiates a downstream signaling cascade typical for olfactory neurons.

Caption: Olfactory signaling pathway for isovaleric acid via OR11H7.

6.2 Gustatory Signaling Pathways via FFAR2/3

Short-chain fatty acids, likely including isovalerate, activate FFAR2 (GPR43) and FFAR3 (GPR41), which can couple to different G proteins to initiate signaling.

Caption: Gustatory signaling for short-chain fatty acids via FFAR2 and FFAR3.

Experimental Workflow

A typical workflow for the comprehensive sensory analysis of a compound like sodium isovalerate involves several key stages, from panel selection to data analysis.

Caption: General workflow for sensory evaluation.

Conclusion

Sodium isovalerate possesses distinct and potent sensory properties, primarily characterized by its cheesy and sweaty odor, with the potential for fruity notes at lower concentrations. Its perception is governed by specific olfactory and gustatory receptors, with individual genetic variations playing a significant role in sensitivity. A thorough understanding of these properties, obtained through rigorous and standardized sensory evaluation protocols, is crucial for its application in flavor and fragrance industries, as well as for its potential implications in drug development and physiological research. This guide provides a foundational framework for researchers to explore the multifaceted sensory world of sodium isovalerate.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Isovaleric Acid GMP Flavour Standard | Beer Sensory Training [flavoractiv.com]

- 3. cdn.brewersassociation.org [cdn.brewersassociation.org]

- 4. OR11H7 - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]

- 7. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. env.go.jp [env.go.jp]

- 10. academic.oup.com [academic.oup.com]

- 11. foodresearchlab.com [foodresearchlab.com]

- 12. foodresearchlab.com [foodresearchlab.com]

- 13. Quantitative Descriptive Analysis [sensorysociety.org]

- 14. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]

- 15. dl.astm.org [dl.astm.org]

- 16. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 17. sensoryspectrum.com [sensoryspectrum.com]

The Natural Occurrence and Biological Significance of Isovaleric Acid and Its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acid, a branched-chain fatty acid, is a naturally occurring compound found across various biological systems, from microorganisms and plants to animals, including humans. Its presence is not merely incidental; it plays significant roles in metabolic pathways, cellular signaling, and contributes to the sensory profiles of various foods. This technical guide provides a comprehensive overview of the natural occurrence of isovaleric acid and its salts, detailing its concentrations in different sources, the methodologies for its analysis, and its known biological functions, with a particular focus on relevant signaling pathways.

Introduction

Isovaleric acid, systematically known as 3-methylbutanoic acid, is a five-carbon short-chain fatty acid (SCFA) with the chemical formula (CH₃)₂CHCH₂COOH.[1] It is well-known for its characteristic pungent odor, often described as cheesy or reminiscent of sweaty feet.[2][3] In biological systems, at physiological pH, it primarily exists in its conjugate base form, isovalerate ((CH₃)₂CHCH₂COO⁻).[1] This guide delves into the natural reservoirs of isovaleric acid, its quantitative distribution, and the analytical techniques employed for its detection and measurement. Furthermore, it explores the metabolic origins of isovaleric acid and its emerging roles in cellular signaling, providing a valuable resource for researchers in the fields of biochemistry, microbiology, food science, and pharmacology.

Natural Occurrence of Isovaleric Acid

Isovaleric acid is widespread in nature, arising from both endogenous metabolic processes and exogenous dietary sources.

In Plants

Isovaleric acid is a constituent of various plants and their essential oils.[4] A notable example is the perennial flowering plant valerian (Valeriana officinalis), from which the acid derives its common name.[3] The dried roots of valerian have been used for medicinal purposes for centuries, and isovaleric acid is one of the compounds that may contribute to its sedative properties.[3][5] It is also found in hops, where its oxidation can contribute to off-flavors in beer, and in tobacco.[3][6]

In Microorganisms

A significant source of isovaleric acid is microbial metabolism. Various bacteria and yeasts produce isovaleric acid as a fermentation byproduct, particularly from the breakdown of the branched-chain amino acid leucine.

-

Gut Microbiota: In the human colon, gut bacteria ferment proteins to produce branched-chain fatty acids (BCFAs), including isovaleric acid.[3] Its concentration in feces can be an indicator of protein fermentation in the gut.[3]

-

Food Fermentation: The characteristic flavors of many fermented foods are due in part to isovaleric acid. In cheese, particularly Swiss cheese, bacteria such as Propionibacterium freudenreichii, as well as some Streptococcus and Lactobacillus species, produce isovaleric acid from leucine.[6][7] In beer and wine, the yeast Brettanomyces can produce isovaleric acid, which is often considered a flaw in most beer styles but can be a desirable characteristic in some, like lambics.[3][6]

-

Skin Microbiota: Bacteria residing on human skin, such as Staphylococcus epidermidis, can metabolize leucine present in sweat to produce isovaleric acid, which is a major contributor to foot odor.[6]

In Animals and Humans

Isovaleric acid is a natural metabolite in mammals, primarily formed during the catabolism of the essential amino acid leucine.[8] It is found in various tissues and bodily fluids, including blood and feces.[3][9] At physiological pH, it exists as isovalerate.[1] A rare genetic disorder known as isovaleric acidemia, caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leads to the harmful accumulation of isovaleric acid and its derivatives in the body.[3][10]

Quantitative Data on Isovaleric Acid Occurrence

The concentration of isovaleric acid varies significantly depending on the source. The following tables summarize quantitative data from various studies.

| Source | Sample Type | Concentration Range | Reference |

| Human | Feces (wet weight) | 0.8 - 22.0 mmol/kg | |

| Feces (wet weight) | Median: 3.2 mmol/kg (Range: 0.8-5.9 mmol/kg) | [11] | |

| Venous Blood (fasting) | ~40 µM | [9] | |

| Small Intestine (bacterial overgrowth) | 2 µM - 700 µM | [9] | |

| Newborn Blood Spot (for isovaleric acidemia screening) | 0.8 - 6 µmol/L (mild/intermediate) | [10] | |

| Newborn Blood Spot (for isovaleric acidemia screening) | up to 21.7 µmol/L (severe) | [10] | |

| Plants | Valeriana officinalis Root Essential Oil | 0 - 2.1% | |

| Food | Swiss-type Cheese | 1.4 mg/100g (raw milk) | [7] |

| Swiss-type Cheese | 0.24 mg/100g (pasteurized/microfiltrated milk) | [7] | |

| Cheese (with P. freudenreichii) | 20 - 63 mg/kg | [7] | |

| Beer (flavor threshold) | 1 - 1.5 mg/L | [6] |

Table 1: Quantitative Occurrence of Isovaleric Acid in Various Natural Sources.

Experimental Protocols for Isovaleric Acid Analysis

The accurate quantification of isovaleric acid requires specific extraction and analytical methods due to its volatility and presence in complex matrices. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most common techniques.

Extraction of Isovaleric Acid from Plant Material

A general procedure for the extraction of acidic compounds from plant material involves the following steps:

-

Drying and Grinding: The plant material (e.g., Valeriana officinalis roots) is first dried to a constant weight and then finely ground to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent. A common method is maceration, where the material is soaked in a solvent (e.g., an aqueous alcohol solution) for a period of time with periodic agitation.[12][13]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated extract.

-

Purification (Optional): Further purification steps, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove interfering compounds. For isolating isovaleric acid, ion-exchange chromatography can be employed.[12]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like isovaleric acid.

4.2.1. Sample Preparation and Derivatization (for biological fluids)

-

Acidification: The sample (e.g., plasma, fecal extract) is acidified with an acid like hydrochloric acid to convert isovalerate salts to the volatile isovaleric acid form.[14]

-

Extraction: The acidified sample is extracted with an organic solvent such as diethyl ether or methyl tert-butyl ether.[14]

-